5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one
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Description
5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known as HMP, is a pyrimidine derivative that exhibits various biological activities. It has gained significant attention in scientific research due to its potential applications in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to "5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one" have been synthesized and characterized, revealing their potential in the development of new chemical entities. For instance, the synthesis of pyrazole derivatives linked to a pyrimidine moiety showcases the versatility of these compounds in forming structured molecules with potential biological activities (A. Titi et al., 2020). These syntheses often involve novel methodologies, including microwave-assisted reactions, aiming to improve efficiency and yield.
Biological Applications
The pyrimidine and pyrazole cores are integral to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of pyrimidine linked to pyrazole exhibit significant biological activities, suggesting the potential of "5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one" in similar applications (R. V. Antre et al., 2011). The mechanism behind these activities often involves interaction with biological molecules, showcasing the potential of such compounds in therapeutic applications.
properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOPIPQSBXPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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